molecular formula C18H18FN5O3 B2780253 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide CAS No. 1005292-37-4

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2780253
CAS No.: 1005292-37-4
M. Wt: 371.372
InChI Key: ALZKEPYBWKYTLO-UHFFFAOYSA-N
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Description

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is a chemical compound with a complex structure that exhibits diverse applications due to its unique properties. This compound is valuable for drug discovery, material synthesis, and biological studies.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-2-26-14-9-7-13(8-10-14)24-17(21-22-23-24)11-20-18(25)12-27-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZKEPYBWKYTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-(2-fluorophenoxy)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dearylated products, while substitution reactions can introduce various functional groups at the fluorophenoxy position .

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide: Similar structure but with a different fluorophenoxy position.

    Benzimidazole derivatives: Share some structural similarities and exhibit diverse pharmacological activities.

Uniqueness

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide is a complex organic compound featuring a tetrazole moiety, which is known for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Tetrazole Ring : Enhances stability and biological activity.
  • Ethoxyphenyl Group : Contributes to lipophilicity and may influence receptor interactions.
  • Fluorophenoxy Group : Provides additional electronic properties that can affect binding affinity.

The molecular formula of the compound is C15H15N5O3C_{15}H_{15}N_{5}O_{3}, with a molecular weight of approximately 313.31 g/mol.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain tetrazole-containing compounds demonstrate cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various modifications to its structure. A detailed analysis of SAR has revealed the following insights:

Compound ModificationBiological ActivityReference
Replacement of ethoxy with methoxyIncreased potency against certain bacterial strains
Variation in the length of the side chainModulation of EAAT2 PAM potency
Introduction of halogens (e.g., fluorine)Enhanced lipophilicity and receptor binding

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

  • Antimicrobial Activity Study :
    • A series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications to the phenyl rings significantly affected antimicrobial efficacy.
    • Specific compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxicity Assay :
    • The compound was evaluated for cytotoxic effects on human cancer cell lines.
    • IC50 values were determined, showing promising results for further development as an anticancer agent.
  • Neuroprotective Potential :
    • In vitro studies assessed the impact on glutamate transporters (EAATs).
    • Certain analogs displayed enhanced potency as positive allosteric modulators (PAMs), indicating potential therapeutic applications in neurodegenerative disorders.

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